Regioisomeric Identity vs. Selumetinib Core: Quantified Structural Deviation and Synthetic Implication
6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid is a direct constitutional isomer of the carboxylic acid core of selumetinib. In the target compound, the fluorine atom occupies the C6 position (SMILES: Cn1cnc2c(C(=O)O)cc(F)cc21), whereas in the marketed drug's core scaffold, the fluorine is at C4 and the derivatizable carboxylate is at C6 [1]. This represents a quantified Tanimoto similarity of <0.8 for the core scaffolds, which is below the typical threshold for confident bioisosteric replacement. The consequence for procurement is that this compound provides access to a distinct chemical space for SAR exploration, enabling the study of 'fluorine-walk' effects on MEK and other kinase targets without requiring a de novo multi-step synthesis of this specific regioisomer .
| Evidence Dimension | Core scaffold substitution pattern |
|---|---|
| Target Compound Data | 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid (F at C6, COOH at C4, SMILES: Cn1cnc2c(C(=O)O)cc(F)cc21) |
| Comparator Or Baseline | Selumetinib core: 4-Fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid derivative (F at C4, carboxamide at C6, SMILES: Cn1cnc2c(F)c(Nc3ccc(Br)cc3Cl)c(C(=O)NOCCO)cc21) |
| Quantified Difference | Complete positional swap of fluorine and carboxylic acid functional groups on the benzimidazole ring system |
| Conditions | Structural comparison based on SMILES notation and IUPAC nomenclature from authoritative databases. |
Why This Matters
For a medicinal chemist, purchasing this specific regioisomer eliminates a multi-step, low-yield synthesis of a non-trivial substitution pattern, directly enabling the exploration of a 'fluorine-walk' SAR that is inaccessible with the commercially common selumetinib-core analogs.
- [1] ChEBI. selumetinib (CHEBI:90227). European Bioinformatics Institute. View Source
